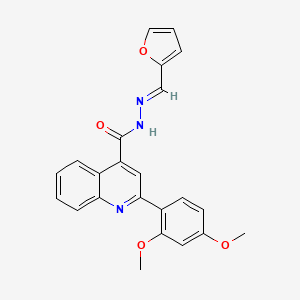![molecular formula C17H20N2O B5555762 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two 4-methylphenyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 4-methylphenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylphenyl isocyanate+4-Methylphenylethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]amine
- 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]carbamate
- 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea
Uniqueness
1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea is unique due to its specific urea structure, which imparts distinct chemical and physical properties. Its stability under various conditions and potential for diverse applications make it a valuable compound in scientific research and industrial processes.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-12-18-17(20)19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVAKGUMMGQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![2,3,4,5,10,11-Hexahydro-3-(2-methoxyphenyl)-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
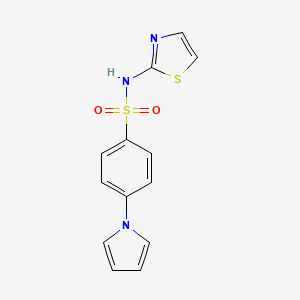
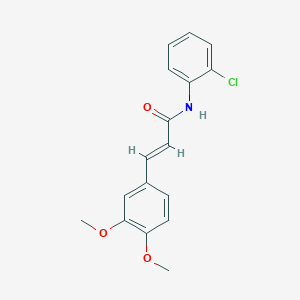
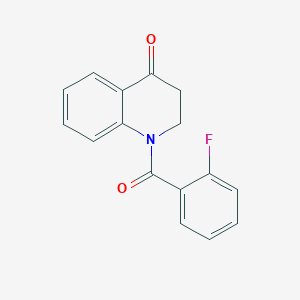
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5555744.png)
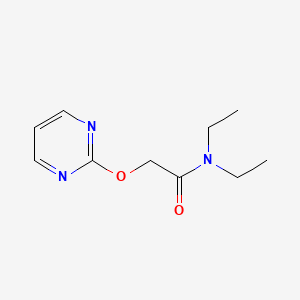
![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)
